Samarium(3+);tribromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

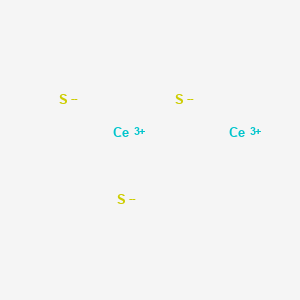

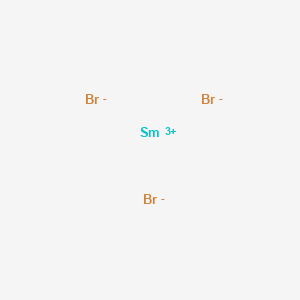

Samarium(III) bromide, also known as SmBr3, is the main bromide of samarium . It is a crystalline compound of one samarium and three bromine atoms .

Synthesis Analysis

The hydrate of Samarium(III) bromide is prepared by dissolving samarium (III) oxide or samarium carbonate in hydrobromic acid . The anhydrous salt is prepared by the reaction of the elements . Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction . It has a crucial impact on numerous C-C and C-X (X = hetero atom) bond-forming transformations .Molecular Structure Analysis

The molecular structure of samarium dibromide has been studied by electron diffraction. The molecule has C2v symmetry; the internuclear distance Rg(Sm–Br) = 274.5(5) pm; αg =131(6)° . The molecular formula of Samarium(III) bromide is SmBr3, and its molecular weight is 390.07 .Chemical Reactions Analysis

Samarium metal has a crucial impact on numerous C-C and C-X (X = hetero atom) bond-forming transformations . It has been established as an exceptional chemo-selective and stereoselective reagent . The reactivity of the samarium catalyst/reagent is remarkably enhanced in the presence of various additives, ligands, and solvents through effective coordination and an increase in reduction potential .Physical And Chemical Properties Analysis

Samarium is a rare earth metal with a pronounced silver lustre. It oxidizes in air and ignites spontaneously at 150 degrees centigrade . The specific physical and chemical properties of Samarium(III) bromide are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Preparation of Luminescent Samarium(III) Complexes

Samarium(III) complexes have been synthesized for their luminescent properties . These complexes are based on 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands . The complexes display characteristic luminescence peaks of samarium(III) ion at 566, 600, and 647 nm . These properties might be useful in electronic devices, bio-assays, and liquid lasers .

Use in Optoelectronic Devices

Samarium(III) complexes have been studied for their potential use in optoelectronic devices . These complexes exhibit thermal stability up to 240°C, making them suitable for use in display devices . They also exhibit a hyperintense peak at around 648 nm (4G5/2 → 6H9/2), which is associated with the characteristic orange-red emission .

Anticancer Activity

Samarium complexes have been researched for their biological efficacy and potency against various cancer cell lines . These complexes interact with DNA, which could potentially be used for anticancer activity .

Safety And Hazards

Orientations Futures

Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction . Its role in numerous C-C and C-X (X = hetero atom) bond-forming transformations has been established . This makes it an exceptional chemo-selective and stereoselective reagent . The reactivity of the samarium catalyst/reagent is remarkably enhanced in the presence of various additives, ligands, and solvents through effective coordination and an increase in reduction potential . This suggests that Samarium(III) bromide could have potential future applications in various chemical reactions and processes.

Propriétés

IUPAC Name |

samarium(3+);tribromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Sm/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKYUJFKBKOPJT-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Sm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium(3+);tribromide | |

CAS RN |

13759-87-0 |

Source

|

| Record name | Samarium bromide (SmBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)